![molecular formula C8H5NO3 B8146842 3-Phenyl-1,4,2-dioxazol-5-one](/img/structure/B8146842.png)
3-Phenyl-1,4,2-dioxazol-5-one
Overview
Description
3-Phenyl-1,4,2-dioxazol-5-one is a useful research compound. Its molecular formula is C8H5NO3 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photovoltaic and Biomedical Applications : A study by Priya et al. (2020) explored 3-phenyl-5-isooxazolone (3P5I), a variant of 3-Phenyl-1,4,2-dioxazol-5-one, noting its high light harvesting efficiency, making it a suitable photosensitizer in dye-sensitized solar cells (DSSC). It also has potential as an effective apoptosis agonist and antiasthmatic agent (Priya et al., 2020).
Organic Synthesis : Rasul (2009) demonstrated that phenylalanine reacts with acetic anhydride to afford 1,3-oxazol-5-(4H)-one, leading to the synthesis of related compounds (Rasul, 2009).
Antioxidant Properties : Kuş et al. (2017) found that new oxazole-5(4H)-one derivatives, like E3, exhibit significant antioxidant activity, showing more promising results than caffeine in inhibiting microsomal EROD activity (Kuş et al., 2017).
Chemical Reagent Development : Park et al. (2015) reported that 1,4,2-dioxazol-5-ones offer improved efficiency and convenience in amidation compared to azides, making them a promising C-H amination reagent (Park et al., 2015).
Photochemical Synthesis : Gakis et al. (1976) discussed the photochemical synthesis of 4-phenyl-3-oxazolin-5-ones and their thermal dimerization, providing insights into the synthesis of related compounds and their potential applications in organic synthesis (Gakis et al., 1976).
Electrolyte Additives in Lithium-Ion Batteries : Gauthier et al. (2020) identified PDO and p-(4-nitrophenyl)-1,4,2-dioxazol-5-one (pNDO) as high-performing dioxazolone electrolyte additives for lithium-ion batteries (Gauthier et al., 2020).
properties
IUPAC Name |
3-phenyl-1,4,2-dioxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8-11-7(9-12-8)6-4-2-1-3-5-6/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRXLGRORGLTDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1,4,2-dioxazol-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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